2-((2-Isopropylphenyl)amino)benzoic acid
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Overview
Description
2-((2-Isopropylphenyl)amino)benzoic acid is an organic compound with the molecular formula C16H17NO2. It is known for its applications in various fields, including pharmaceuticals and chemical research. This compound is characterized by the presence of an isopropyl group attached to a phenyl ring, which is further connected to an amino group and a benzoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Isopropylphenyl)amino)benzoic acid can be achieved through several methods. One common approach involves the reaction of 2-isopropylaniline with phthalic anhydride under acidic conditions, followed by hydrolysis to yield the desired product . Another method includes the use of Suzuki–Miyaura coupling, which involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to maintain consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-((2-Isopropylphenyl)amino)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of substituted aromatic compounds .
Scientific Research Applications
2-((2-Isopropylphenyl)amino)benzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-((2-Isopropylphenyl)amino)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 2-((2-Aminophenyl)amino)benzoic acid
- 4-((2-Isopropylphenyl)amino)benzoic acid
- 2-((2-Methylphenyl)amino)benzoic acid
Uniqueness
2-((2-Isopropylphenyl)amino)benzoic acid is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets, making it a valuable compound for specific applications .
Properties
CAS No. |
55751-56-9 |
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Molecular Formula |
C16H17NO2 |
Molecular Weight |
255.31 g/mol |
IUPAC Name |
2-(2-propan-2-ylanilino)benzoic acid |
InChI |
InChI=1S/C16H17NO2/c1-11(2)12-7-3-5-9-14(12)17-15-10-6-4-8-13(15)16(18)19/h3-11,17H,1-2H3,(H,18,19) |
InChI Key |
KZXWOHADDPYBFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
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